molecular formula C12H18O2 B15271332 3-Tert-butyl-5-ethylbenzene-1,2-diol

3-Tert-butyl-5-ethylbenzene-1,2-diol

Cat. No.: B15271332
M. Wt: 194.27 g/mol
InChI Key: KCUBEISHYCXHNS-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-ethylbenzene-1,2-diol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, featuring tert-butyl and ethyl groups attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-ethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol (benzene-1,2-diol) with tert-butyl and ethyl groups. This can be done using Friedel-Crafts alkylation reactions, where catechol is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-ethylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro or sulfonic acid derivatives

Scientific Research Applications

3-Tert-butyl-5-ethylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-ethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylcatechol: Similar structure but lacks the ethyl group.

    5-Ethylresorcinol: Similar structure but lacks the tert-butyl group.

    Catechol: The parent compound with only hydroxyl groups.

Uniqueness

3-Tert-butyl-5-ethylbenzene-1,2-diol is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-tert-butyl-5-ethylbenzene-1,2-diol

InChI

InChI=1S/C12H18O2/c1-5-8-6-9(12(2,3)4)11(14)10(13)7-8/h6-7,13-14H,5H2,1-4H3

InChI Key

KCUBEISHYCXHNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)O)O)C(C)(C)C

Origin of Product

United States

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